molecular formula C10H9N5OS B14206476 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide CAS No. 828245-69-8

5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide

Cat. No.: B14206476
CAS No.: 828245-69-8
M. Wt: 247.28 g/mol
InChI Key: SHPPZZNZTZQGIJ-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amino group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce an amine-substituted pyrazole.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-cyano-3-methyl-1H-pyrazole-1-carbothioamide
  • 5-Amino-4-cyano-N-(thiophen-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide

Uniqueness

The presence of the furan ring in 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide distinguishes it from other similar compounds. This structural feature may impart unique chemical and biological properties, making it a compound of interest for further research.

Properties

CAS No.

828245-69-8

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

5-amino-4-cyano-N-(furan-2-yl)-3-methylpyrazole-1-carbothioamide

InChI

InChI=1S/C10H9N5OS/c1-6-7(5-11)9(12)15(14-6)10(17)13-8-3-2-4-16-8/h2-4H,12H2,1H3,(H,13,17)

InChI Key

SHPPZZNZTZQGIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C#N)N)C(=S)NC2=CC=CO2

Origin of Product

United States

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